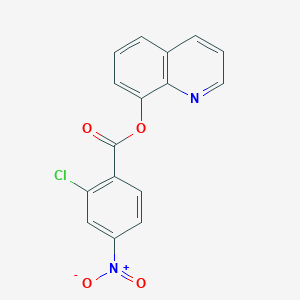

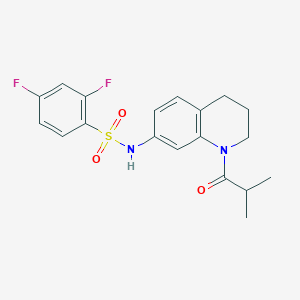

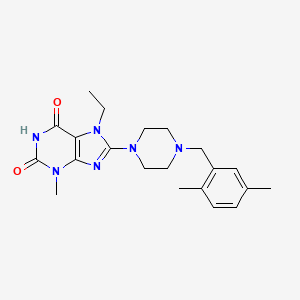

Quinolin-8-yl 2-chloro-4-nitrobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to quinolin-8-yl 2-chloro-4-nitrobenzoate involves strategic cyclocondensation reactions and interactions with different substituted benzoic acids and anilines. For example, 4-hydroxybenzo[h]quinolin-2-(1H)-one, a related compound, was synthesized from 3-(naphthalen-1-ylamino)-3-oxopropanoic acid, showcasing the complexity and versatility of synthetic routes in this chemical domain (E. M. Rufchahi & A. Gilani, 2012).

Molecular Structure Analysis

Hydrogen-bonded structures of isomeric compounds of quinoline with chloro- and nitro-substituted benzoic acids have been determined, revealing short hydrogen bonds between the pyridine N atom and a carboxyl O atom, with distances ranging from 2.5429 to 2.6476 Å. These findings underscore the detailed molecular interactions and the stability imparted by hydrogen bonding in such complexes (Kazuma Gotoh & H. Ishida, 2009).

Chemical Reactions and Properties

Quinolin-8-yl 2-chloro-4-nitrobenzoate and its derivatives engage in a variety of chemical reactions, including the synthesis of azo dyes through coupling with diazotized p-substituted aniline derivatives, highlighting the compound's reactivity and its potential application in dye synthesis (E. M. Rufchahi & A. Gilani, 2012). Additionally, the interaction with nitro-substituted aromatic carboxylic acids leads to the formation of proton-transfer compounds, further exemplifying the chemical versatility of this compound (Graham Smith, U. Wermuth, & J. White, 2001).

Physical Properties Analysis

The physical properties of quinolin-8-yl 2-chloro-4-nitrobenzoate derivatives, such as solubility, melting points, and crystalline structures, have been explored through various studies. For instance, 8-hydroxy quinolinium 4-nitrobenzoate 4-nitrobenzoic acid (OPNB) was synthesized and characterized, revealing its crystalline structure and suitability for optical applications through FT-IR, NMR, and XRD analyses (E. Selvakumar et al., 2014).

Chemical Properties Analysis

The chemical properties of quinolin-8-yl 2-chloro-4-nitrobenzoate derivatives are defined by their reactivity towards various chemical agents and conditions. The compound and its derivatives exhibit a wide range of reactivities, from participating in aza-Michael addition reactions to undergoing complexation with metal ions, demonstrating its utility in synthetic chemistry and potential applications in material science and pharmaceuticals (Seongil Kang et al., 2018).

Wissenschaftliche Forschungsanwendungen

1. Chemical Synthesis and Crystal Structures

Quinolin-8-yl 2-chloro-4-nitrobenzoate and its derivatives have been extensively utilized in chemical synthesis, forming proton-transfer compounds with various acids. The crystal structures of these compounds have been characterized, revealing primary hydrogen-bonding interactions and further peripheral associations in polymeric structures (Smith, Wermuth, & White, 2001).

2. Biological Evaluation and Antimicrobial Activity

Various derivatives of quinolin-8-yl 2-chloro-4-nitrobenzoate have demonstrated wide spectrum biodynamic activities and have been used as therapeutic agents. These compounds exhibit significant in vitro antimicrobial activity against a range of bacteria and fungi, surpassing the activity levels of standard drugs in some cases (Faldu et al., 2014). Additionally, derivatives of quinolin-8-yl 2-chloro-4-nitrobenzoate have shown notable antimicrobial activity, with compounds displaying good to moderate activity against a variety of microorganisms (Özyanik et al., 2012).

3. Corrosion Inhibition

Quinolin-8-yl 2-chloro-4-nitrobenzoate derivatives have been studied as corrosion inhibitors for metals like steel. Their effectiveness in inhibiting corrosion in acidic environments has been validated through techniques such as potentiodynamic polarization curves, electrochemical impedance spectroscopy, and surface analysis methods. These studies confirm the strong inhibitory effect of these compounds on steel corrosion, attributable to the formation of a protective inhibitor film on the steel surface (Zhang et al., 2016).

Eigenschaften

IUPAC Name |

quinolin-8-yl 2-chloro-4-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9ClN2O4/c17-13-9-11(19(21)22)6-7-12(13)16(20)23-14-5-1-3-10-4-2-8-18-15(10)14/h1-9H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCRATRSOYRPASO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinolin-8-yl 2-chloro-4-nitrobenzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B2498900.png)

![2-hydroxy-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B2498906.png)

![(5aS,10bR)-2-(2,4,6-Trichlorophenyl)-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate](/img/structure/B2498910.png)

![2-(4-fluorophenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide](/img/structure/B2498919.png)

![(Z)-tert-Butyl (3-isopropyl-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate](/img/structure/B2498920.png)